BenchChemオンラインストアへようこそ!

1,4-Dibenzoylpiperazine

Oxidative stability Synthetic intermediate ruggedness N-benzylated amine chemistry

1,4‑Dibenzoylpiperazine is a symmetric N,N′‑disubstituted piperazine derivative (C₁₈H₁₈N₂O₂, MW 294.35). Unlike simple piperazine analogs, the electron‑withdrawing benzoyl carbonyl groups directly conjugated to the piperazine nitrogen atoms confer a rigid, crystallographically symmetric chair conformation with parallel phenyl rings.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 6091-41-4
Cat. No. B181169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzoylpiperazine
CAS6091-41-4
SynonymsN,N'-dibenzoylpiperazine
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyAIJTZIFDVSTZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzoylpiperazine (CAS 6091-41-4): A Structurally Unique N,N′-Dibenzoylpiperazine Scaffold for Selective Inhibitor Design and Oxidation-Resistant Chemistry


1,4‑Dibenzoylpiperazine is a symmetric N,N′‑disubstituted piperazine derivative (C₁₈H₁₈N₂O₂, MW 294.35) . Unlike simple piperazine analogs, the electron‑withdrawing benzoyl carbonyl groups directly conjugated to the piperazine nitrogen atoms confer a rigid, crystallographically symmetric chair conformation with parallel phenyl rings . This structural pre‑organization creates a unique scaffold distinct from common benzyl‑ or phenyl‑substituted piperazines, driving its demonstrated utility in structure‑based design of selective protein–protein interaction inhibitors .

Why Generic Piperazine Analogs Cannot Substitute for 1,4-Dibenzoylpiperazine in Critical Research Applications


Attempts to replace 1,4‑dibenzoylpiperazine with common analogs such as 1,4‑dibenzylpiperazine, 1,4‑diacetylpiperazine, or 1,4‑diphenylpiperazine introduce fundamental chemical and structural liabilities that directly compromise experimental outcomes. Unlike 1,4‑dibenzoylpiperazine, which is completely inert to RuO₄ oxidation , 1,4‑dibenzylpiperazine undergoes rapid oxidative degradation at the benzylic C–H bonds, generating a complex mixture of diformamides, benzaldehyde, and benzoic acid . Crystallographically, 1,4‑dibenzoylpiperazine displays strictly parallel phenyl rings and a crystallographic inversion centre , whereas 1,4‑dibenzylpiperazine exhibits a measurable 1.3° dihedral angle between phenyl rings, indicative of conformational strain . These differences are not cosmetic — the benzoyl‑stabilized scaffold has been explicitly designed to match critical binding elements in β‑catenin/BCL9 protein–protein interfaces, yielding inhibitors with 98‑fold selectivity over β‑catenin/cadherin .

Quantitative Differentiation Evidence: 1,4-Dibenzoylpiperazine vs. Close Analogs


Complete Inertness to RuO₄ Oxidation vs. Rapid Degradation of 1,4-Dibenzylpiperazine

Under identical RuO₄ oxidation conditions, 1,4‑dibenzoylpiperazine is completely inert, while 1,4‑dibenzylpiperazine is rapidly consumed to yield acyclic diformamides, benzaldehyde, and benzoic acid . This fundamental difference arises because the benzoyl carbonyl group lacks the benzylic N–α–C–H bonds that are the site of oxidative attack in the dibenzyl analog .

Oxidative stability Synthetic intermediate ruggedness N-benzylated amine chemistry

Crystallographic Conformational Precision: Parallel Phenyl Rings vs. 1.3° Dihedral Angle in 1,4-Dibenzylpiperazine

Single‑crystal X‑ray diffraction reveals that 1,4‑dibenzoylpiperazine adopts a chair conformation with the two phenyl rings exactly parallel and the molecule possessing a crystallographically imposed inversion centre . In contrast, 1,4‑dibenzylpiperazine crystallizes with non‑crystallographic inversion symmetry and a measurable 1.3(1)° dihedral angle between the phenyl rings . The benzoyl analog thus presents a geometrically more symmetric and rigid scaffold.

X-ray crystallography Conformational analysis Scaffold pre-organization

Scaffold-Enabled Selectivity: β‑Catenin/BCL9 Inhibitors Exhibit 98‑Fold Selectivity Over β‑Catenin/Cadherin

Optimization of inhibitors built on the 1,4‑dibenzoylpiperazine scaffold yielded compounds that disrupt the β‑catenin/BCL9 protein–protein interaction with 98‑fold selectivity over the structurally homologous β‑catenin/cadherin interaction . This selectivity profile is scaffold‑dependent and was achieved through structure‑based design leveraging the dibenzoylpiperazine core .

Wnt signaling Protein–protein interaction inhibitor Cancer research

Bcr‑Abl Inhibitory Potency Comparable to Imatinib in a Dibenzoylpiperazine Derivative

A derivative within the N,N′‑dibenzoylpiperazine series, compound 11a, inhibited Bcr‑Abl(WT) with IC₅₀ = 0.014 µM and the imatinib‑resistant Bcr‑Abl(T315I) mutant with IC₅₀ = 0.45 µM, exhibiting potency comparable to imatinib against wild‑type kinase . This demonstrates that the dibenzoylpiperazine core can support potent kinase inhibition, including against a clinically relevant resistance mutant.

Kinase inhibitor CML T315I mutant Bcr-Abl

Priority Application Scenarios Where 1,4-Dibenzoylpiperazine (CAS 6091-41-4) Demonstrates Measurable Advantage


Structure-Based Design of Selective β‑Catenin/BCL9 Protein–Protein Interaction Inhibitors for Wnt‑Dependent Cancer Research

Research groups developing Wnt pathway inhibitors should procure 1,4‑dibenzoylpiperazine as the core scaffold for β‑catenin/BCL9 PPI inhibitor design. The scaffold has been demonstrated to support 98‑fold selectivity over β‑catenin/cadherin, a critical safety differentiator . Cell‑based studies confirm selective suppression of canonical Wnt signaling and growth inhibition of Wnt‑dependent cancer cells . Generic piperazine analogs lack the structural features required to achieve this selectivity profile.

Development of Next‑Generation Bcr‑Abl Inhibitors Active Against the T315I Resistance Mutant

The dibenzoylpiperazine scaffold has yielded compound 11a with IC₅₀ = 0.014 µM against Bcr‑Abl(WT) and 0.45 µM against the T315I mutant — a clinically important imatinib‑resistant variant . Procurement of the parent scaffold is recommended for medicinal chemistry efforts targeting resistant CML, as the scaffold supports both hinge‑binding fragment incorporation and flexible linker optimization .

Synthetic Chemistry Requiring Oxidation‑Resistant Piperazine Intermediates

For multi‑step syntheses involving oxidizing conditions (e.g., RuO₄, TPAP, or Swern oxidations), 1,4‑dibenzoylpiperazine is the preferred piperazine building block. Unlike 1,4‑dibenzylpiperazine — which is degraded by RuO₄ to a complex mixture of diformamides, benzaldehyde, and benzoic acid — 1,4‑dibenzoylpiperazine is completely inert . This eliminates purification challenges and improves overall synthetic yield.

Crystallography and Conformational Studies Requiring a Rigid, Symmetric Piperazine Scaffold

Crystallographers and structural biologists requiring a piperazine core with precisely parallel aromatic substituents should use 1,4‑dibenzoylpiperazine. Its single‑crystal structure confirms a chair conformation with exactly parallel phenyl rings and a crystallographic inversion centre , unlike 1,4‑dibenzylpiperazine which displays a 1.3° phenyl ring dihedral angle . This geometric precision is essential for consistent crystal packing and reliable structure‑based modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibenzoylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.